1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which is known for its utility in organic synthesis, particularly in protecting groups for alcohols and amines.
Mechanism of Action
Target of Action
It is known that this compound is used as a protecting group in the synthesis of various organic compounds .
Mode of Action
The compound 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole acts as a protecting group for various functional groups in organic synthesis . It interacts with its targets by forming a stable complex, thereby protecting these groups from unwanted reactions during the synthesis process .
Biochemical Pathways
It is known that this compound plays a crucial role in the synthesis of various organic compounds, where it acts as a protecting group .
Pharmacokinetics
As a chemical used in synthesis, its bioavailability would be primarily determined by the specific conditions of the reaction it is involved in .
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the successful synthesis of various organic compounds . By acting as a protecting group, it allows for the selective reaction of other functional groups in the molecule .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants in the synthesis process . These factors can affect the efficiency of this compound as a protecting group .
Preparation Methods
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2-(trimethylsilyl)ethoxymethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives of the original triazole compound .
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, facilitating the selective functionalization of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into triazole derivatives has shown potential for developing antifungal, antibacterial, and anticancer agents.
Comparison with Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethanol: Used as a protecting group for carboxylic acids and phosphates.
2-(Trimethylsilyl)ethoxymethyl chloride: Used in the synthesis of various protected derivatives.
Trimethylsilyl ethers: Commonly used protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of the triazole ring and the trimethylsilyl group, which provides both reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
trimethyl-[2-(1,2,4-triazol-1-ylmethoxy)ethyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OSi/c1-13(2,3)5-4-12-8-11-7-9-6-10-11/h6-7H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWQQVXDRKXOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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